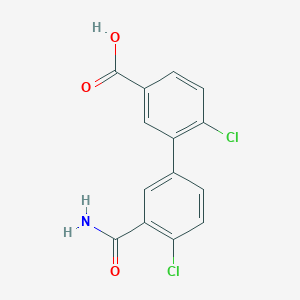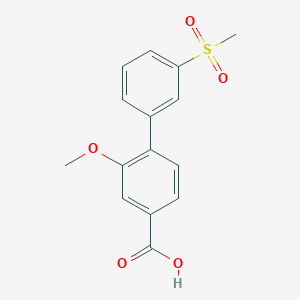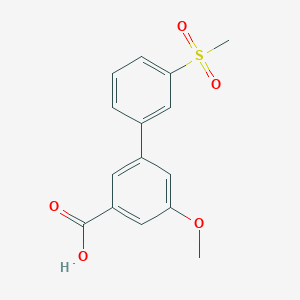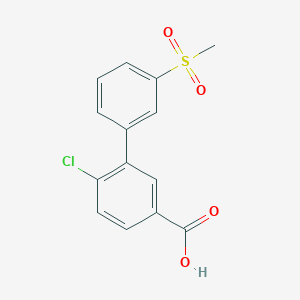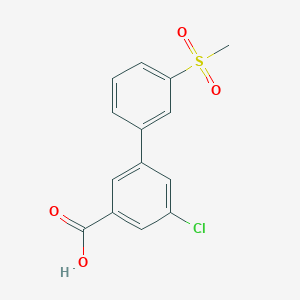
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% (5-C3MSPB) is a synthetic organic compound with a wide range of applications in the fields of biochemistry, pharmaceuticals, and material science. It is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 253-254°C. It is soluble in water and various organic solvents, and is stable under normal laboratory conditions.
Mécanisme D'action
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% acts as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2). It does this by binding to the active site of the enzyme, preventing it from catalyzing the reaction. This in turn leads to the inhibition of the production of prostaglandins and other inflammatory mediators, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of prostaglandins and other inflammatory mediators, which are involved in the pathogenesis of various diseases. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments is its stability under normal laboratory conditions. Additionally, it is soluble in water and various organic solvents, making it easy to use in a variety of experiments. However, it is important to note that the compound can be toxic if ingested, and should be handled with care.
Orientations Futures
The potential future applications of 5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% are numerous. It could be used to develop new pharmaceuticals and materials with improved properties. Additionally, it could be used to develop novel inhibitors of enzymes and other biochemical targets, as well as to develop new synthetic methods for the synthesis of organic compounds. Finally, it could be used in the development of new diagnostic tools for the detection and treatment of various diseases.
Méthodes De Synthèse
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the reaction of 3-methylsulfonylphenyl chloride and sodium chloroacetate in an acidic medium, the reaction of 3-methylsulfonylphenol and sodium chloroacetate in an acidic medium, and the reaction of 3-methylsulfonylphenol and sodium chloroacetate in an alkaline medium.
Applications De Recherche Scientifique
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of polymers and other materials for use in biomedical and industrial applications. Additionally, it has been used as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), and as a substrate for various biochemical reactions.
Propriétés
IUPAC Name |
3-chloro-5-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUANEMPODAVZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691631 |
Source


|
| Record name | 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1262010-50-3 |
Source


|
| Record name | 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

